Methadone Methadone Methadone is a synthetic opioid with analgesic activity. Methadone mimics the actions of endogenous peptides at CNS opioid receptors, primarily on the mu-receptor and has actions similar to those of morphine and morphine-like agents. The characteristic morphine-like effects include analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence. However, the detoxification symptoms between morphine-like agents and methadone differ in that the onset of methadone's withdrawal symptoms is slower, the course is more prolonged and the symptoms are less severe.
Methadone is a DEA controlled drug and a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. Methadone is classified by the DEA as a Narcotics (Opioids) drug. Street names for Methadone are Amidone, Chocolate Chip Cookies, Fizzies, Maria, Pastora, Salvia, Street Methadone, and Water.
Methadone is a synthetic opioid which is used widely as an analgesic as well as maintenance therapy for persons with opioid dependency. Patients on chronic methadone therapy for opioid dependency often have underlying chronic viral hepatitis, but methadone itself has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
Brand Name: Vulcanchem
CAS No.: 76-99-3
VCID: VC0535082
InChI: InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3
SMILES: CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol

Methadone

CAS No.: 76-99-3

Inhibitors

VCID: VC0535082

Molecular Formula: C21H27NO

Molecular Weight: 309.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Methadone - 76-99-3

CAS No. 76-99-3
Product Name Methadone
Molecular Formula C21H27NO
Molecular Weight 309.4 g/mol
IUPAC Name 6-(dimethylamino)-4,4-diphenylheptan-3-one
Standard InChI InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3
Standard InChIKey USSIQXCVUWKGNF-UHFFFAOYSA-N
Impurities Impurities: (2RS)-4-imino-N,N,2-trimethyl-3,3-diphenylhexan-1-amine (isomethadone ketimine); (4RS)-4-(dimethylamino)-2,2-diphenylpentanenitrile (didiavalo); (3RS)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile (isodidiavalo); (5RS)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one (isomethadone); diphenylacetonitrile /methadone hydrochloride/
SMILES CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Appearance Solid powder
Melting Point 235 °C
99.5 °C
235.0°C
Physical Description Solid
Description Methadone is a synthetic opioid with analgesic activity. Methadone mimics the actions of endogenous peptides at CNS opioid receptors, primarily on the mu-receptor and has actions similar to those of morphine and morphine-like agents. The characteristic morphine-like effects include analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence. However, the detoxification symptoms between morphine-like agents and methadone differ in that the onset of methadone's withdrawal symptoms is slower, the course is more prolonged and the symptoms are less severe.
Methadone is a DEA controlled drug and a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. Methadone is classified by the DEA as a Narcotics (Opioids) drug. Street names for Methadone are Amidone, Chocolate Chip Cookies, Fizzies, Maria, Pastora, Salvia, Street Methadone, and Water.
Methadone is a synthetic opioid which is used widely as an analgesic as well as maintenance therapy for persons with opioid dependency. Patients on chronic methadone therapy for opioid dependency often have underlying chronic viral hepatitis, but methadone itself has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 1095-90-5 (hydrochloride)
Shelf Life >2 years if stored properly
Solubility In water, 48.48 mg/L at 25 °C (est)
Very soluble in ethanol
5.90e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amidone
Biodone
Dolophine
Hydrochloride, Methadone
Metadol
Metasedin
Methaddict
Methadone
Methadone Hydrochloride
Methadose
Methex
Phenadone
Phymet
Physeptone
Pinadone
Symoron
Vapor Pressure 1.12X10-6 mm Hg at 25 °C (est)
Reference 1: Wiles JR, Isemann B, Mizuno T, Tabangin ME, Ward LP, Akinbi H, Vinks AA. Pharmacokinetics of Oral Methadone in the Treatment of Neonatal Abstinence Syndrome: A Pilot Study. J Pediatr. 2015 Dec;167(6):1214-20.e3. doi: 10.1016/j.jpeds.2015.08.032. Epub 2015 Sep 11. PubMed PMID: 26364984; PubMed Central PMCID: PMC4662899.
2: Crauwels HM, van Heeswijk RP, Vandevoorde A, Buelens A, Stevens M, Hoetelmans RM. The effect of rilpivirine on the pharmacokinetics of methadone in HIV-negative volunteers. J Clin Pharmacol. 2014 Feb;54(2):133-40. doi: 10.1002/jcph.222. Epub 2013 Nov 23. PubMed PMID: 24203510.
3: Meini M, Moncini M, Daini L, Giarratana T, Scaramelli D, Chericoni S, Stefanelli F, Rucci P. Relationship between plasma concentrations of the l-enantiomer of methadone and response to methadone maintenance treatment. Eur J Pharmacol. 2015 Aug 5;760:1-6. doi: 10.1016/j.ejphar.2015.03.081. Epub 2015 Apr 17. PubMed PMID: 25891369.
4: Keane H. Categorising methadone: Addiction and analgesia. Int J Drug Policy. 2013 Nov;24(6):e18-24. doi: 10.1016/j.drugpo.2013.05.007. Epub 2013 Jun 12. PubMed PMID: 23768774.
5: Haroutiunian S, Kagan L, Yifrach-Damari I, Davidson E, Ratz Y, Hoffman A. Enhanced antinociceptive efficacy of epidural compared with i.v. methadone in a rat model of thermal nociception. Br J Anaesth. 2014 Jan;112(1):150-8. doi: 10.1093/bja/aet234. Epub 2013 Jul 10. PubMed PMID: 23842610.
6: Ksouda K, Bloch V, Dugarin J, Dupuy G, Laqueille X, Lépine JP, Vorspan F. [When and how to detoxify clients from methadone maintenance treatment?]. Presse Med. 2013 Jan;42(1):e28-36. doi: 10.1016/j.lpm.2012.04.011. Epub 2012 May 28. Review. French. PubMed PMID: 22647623.
7: Lorman WJ. Pharmacology corner. Methadone. J Addict Nurs. 2014 Oct-Dec;25(4):209-10. doi: 10.1097/JAN.0000000000000051. PubMed PMID: 25514692.
8: Lusetti M, Licata M, Silingardi E, Reggiani Bonetti L, Palmiere C. Therapeutic and recreational methadone cardiotoxicity. J Forensic Leg Med. 2016 Apr;39:80-4. doi: 10.1016/j.jflm.2016.01.016. Epub 2016 Jan 25. PubMed PMID: 26859696.
9: Kharasch ED, Stubbert K. Role of cytochrome P4502B6 in methadone metabolism and clearance. J Clin Pharmacol. 2013 Mar;53(3):305-13. doi: 10.1002/jcph.1. Epub 2013 Jan 7. PubMed PMID: 23361846; PubMed Central PMCID: PMC3743098.
10: Karch SB. Another chance to reformulate racemic methadone. J Addict Med. 2014 May-Jun;8(3):217-9. doi: 10.1097/ADM.0000000000000036. PubMed PMID: 24874762.
11: Wang GY, Wouldes TA, Russell BR. Methadone maintenance treatment and cognitive function: a systematic review. Curr Drug Abuse Rev. 2013 Sep;6(3):220-30. Review. PubMed PMID: 23773088.
12: Ardeshiri M, Jalali F. Highly selective electrode for potentiometric analysis of methadone in biological fluids and pharmaceutical formulations. Mater Sci Eng C Mater Biol Appl. 2016 Jun;63:30-6. doi: 10.1016/j.msec.2016.02.050. Epub 2016 Feb 18. PubMed PMID: 27040192.
13: Lu WJ, Thong N, Flockhart DA. Reduced methadone clearance during aromatase inhibition. J Clin Psychopharmacol. 2012 Aug;32(4):511-7. doi: 10.1097/JCP.0b013e31825d0b54. PubMed PMID: 22722506.
14: Arora A, Williams K. Problem based review: The patient taking methadone. Acute Med. 2013;12(1):51-4. Review. PubMed PMID: 23539377.
15: Moody DE. Metabolic and toxicological considerations of the opioid replacement therapy and analgesic drugs: methadone and buprenorphine. Expert Opin Drug Metab Toxicol. 2013 Jun;9(6):675-97. doi: 10.1517/17425255.2013.783567. Epub 2013 Mar 29. Review. PubMed PMID: 23537174.
16: Leimanis E, Best BM, Atayee RS, Pesce AJ. Evaluating the relationship of methadone concentrations and EDDP formation in chronic pain patients. J Anal Toxicol. 2012 May;36(4):239-49. doi: 10.1093/jat/bks020. PubMed PMID: 22511698.
17: Ferrari A, Coccia CP, Bertolini A, Sternieri E. Methadone--metabolism, pharmacokinetics and interactions. Pharmacol Res. 2004 Dec;50(6):551-9. Review. PubMed PMID: 15501692.
18: Enquist J, Ferwerda M, Milan-Lobo L, Whistler JL. Chronic methadone treatment shows a better cost/benefit ratio than chronic morphine in mice. J Pharmacol Exp Ther. 2012 Feb;340(2):386-92. doi: 10.1124/jpet.111.187583. Epub 2011 Nov 7. PubMed PMID: 22062352; PubMed Central PMCID: PMC3263965.
19: Vinson RK. Pharmacokinetics of a new immediate-release methadone tablet formulation with decreased in vitro solubility. Clin Drug Investig. 2012 Jul 1;32(7):487-95. doi: 10.2165/11633550-000000000-00000. PubMed PMID: 22621465.
20: George M, Kitzmiller JP, Ewald MB, O'Donell KA, Becter ML, Salhanick S. Methadone toxicity and possible induction and enhanced elimination in a premature neonate. J Med Toxicol. 2012 Dec;8(4):432-5. doi: 10.1007/s13181-012-0249-8. PubMed PMID: 22898875; PubMed Central PMCID: PMC3550268.
PubChem Compound 4095
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator